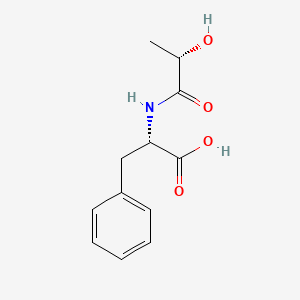

N-lactoyl-phenylalanine

Vue d'ensemble

Description

La Lactoyl-phénylalanine, également connue sous le nom de N-Lactoyl-phénylalanine, est un conjugué de lactate et de phénylalanine. Elle est classée comme un N-acyl-alpha-amino acide et un pseudodipeptide. Ce composé est produit naturellement chez les mammifères lors d'exercices intenses, où il est synthétisé à partir du lactate et de la L-phénylalanine par l'enzyme cytosolique dipeptidase non spécifique (CNDP2) . La Lactoyl-phénylalanine s'est avérée avoir divers effets biologiques, notamment la suppression de l'appétit et des avantages potentiels en termes de perte de poids .

Mécanisme D'action

Target of Action

N-Lactoyl-Phenylalanine (Lac-Phe) is a lactate-derived metabolite that primarily targets the cytosolic nonspecific dipeptidase (CNDP2) protein . This protein is widely expressed across diverse cell types, including macrophages, monocytes, and other immune and epithelial cells . The CNDP2 protein plays a crucial role in the synthesis of Lac-Phe .

Mode of Action

Lac-Phe is synthesized from (S)-lactate and L-phenylalanine by the CNDP2 protein . The production of Lac-Phe is exercise-inducible . It is classified as an N-acyl-alpha-amino acid and pseudodipeptide .

Biochemical Pathways

The biosynthesis of Lac-Phe occurs in CNDP2+ cells, which are localized to diverse organs . The production of Lac-Phe is stimulated by exercise, which increases lactate production and intracellular lactate mass action .

Pharmacokinetics

The transport of Lac-Phe across cell membranes is mediated by SLC17A1 and SLC17A3 , two kidney-restricted plasma membrane-localized solute carriers . These transporters exhibit high Lac-Phe efflux activity . In humans, levels of Lac-Phe in urine exhibit a strong genetic association with the SLC17A1-4 locus .

Result of Action

Lac-Phe has been shown to suppress food intake and body weight . In diet-induced obese mice, pharmacologically mediated increases in Lac-Phe reduce food intake without affecting movement or energy expenditure . Chronic administration of Lac-Phe decreases adiposity and body weight and improves glucose homeostasis .

Action Environment

The production of Lac-Phe is influenced by physical activity, specifically intense exercise . In humans and racehorses, large activity-inducible increases in circulating Lac-Phe have been observed .

Analyse Biochimique

Biochemical Properties

N-lactoyl-phenylalanine is formed by CNDP2-mediated condensation of lactate and phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound occurs in CNDP2+ cells, including macrophages, monocytes, and other immune and epithelial cells localized to diverse organs .

Cellular Effects

This compound has been shown to suppress food intake and reduce obesity . It influences cell function by interacting with various cellular processes.

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce food intake and body weight .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is tightly linked to lactate metabolism and glycolytic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues. SLC17A1 and SLC17A3, two kidney-restricted plasma membrane-localized solute carriers, have been identified as physiologic urine this compound transporters .

Méthodes De Préparation

La Lactoyl-phénylalanine peut être synthétisée par des méthodes de chauffage et enzymatiques. Dans la méthode de chauffage, un rendement élevé de Lactoyl-phénylalanine est obtenu en faisant réagir la phénylalanine, le lactate, l'oxyde de calcium et l'eau à des rapports molaires spécifiques et en maintenant le mélange à 100 °C pendant 3 heures . La méthode enzymatique implique l'utilisation d'enzymes telles que la Debitrase HYW 20 dans une solution aqueuse avec de la phénylalanine et du lactate dans des conditions douces (pH 8, 55 °C) pendant 24 heures . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions afin de maximiser le rendement et l'efficacité.

Analyse Des Réactions Chimiques

La Lactoyl-phénylalanine subit diverses réactions chimiques, notamment la condensation et l'hydrolyse. La réaction principale implique la condensation du lactate et de la phénylalanine pour former de la Lactoyl-phénylalanine, catalysée par la CNDP2 . Ce composé peut également subir une hydrolyse pour revenir à ses molécules constitutives, le lactate et la phénylalanine . Les réactifs courants utilisés dans ces réactions comprennent le lactate, la phénylalanine et des enzymes spécifiques comme la CNDP2 . Les principaux produits formés à partir de ces réactions sont la Lactoyl-phénylalanine et ses produits d'hydrolyse.

Applications de la recherche scientifique

La Lactoyl-phénylalanine a plusieurs applications de recherche scientifique dans divers domaines :

Médecine : Elle a des applications thérapeutiques potentielles dans la gestion du poids et les troubles métaboliques.

Mécanisme d'action

La Lactoyl-phénylalanine exerce ses effets par son rôle de métabolite de signalisation. Elle est produite en réponse à l'augmentation des niveaux de lactate pendant l'exercice et agit comme un signal anorexigène, supprimant l'apport alimentaire . Le composé est supposé activer des récepteurs couplés aux protéines G (RCPG) spécifiques, conduisant à des voies de signalisation en aval qui régulent l'appétit et l'équilibre énergétique . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais la CNDP2 est connue pour être l'enzyme biosynthétique principale de la Lactoyl-phénylalanine .

Applications De Recherche Scientifique

Lactoyl Phenylalanine has several scientific research applications across various fields:

Comparaison Avec Des Composés Similaires

La Lactoyl-phénylalanine est unique parmi les N-acyl-alpha-amino acides en raison de sa combinaison spécifique de lactate et de phénylalanine. Des composés similaires incluent :

- Acide N-acétylaspartique

- N-acétylcystéine

- Acide N-acétylglutamique

- N-acétylglutamine

- N-acétylleucine

- N-Formylméthionine

Ces composés partagent la structure N-acyl-alpha-amino acide mais diffèrent par leurs composants spécifiques d'acide aminé et de groupe acyle. Les propriétés uniques et les effets biologiques de la Lactoyl-phénylalanine en font un composé d'intérêt majeur dans divers domaines de la recherche.

Propriétés

Numéro CAS |

183241-73-8 |

|---|---|

Formule moléculaire |

C12H15NO4 |

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

2-(2-hydroxypropanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17) |

Clé InChI |

IIRJJZHHNGABMQ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |

Origine du produit |

United States |

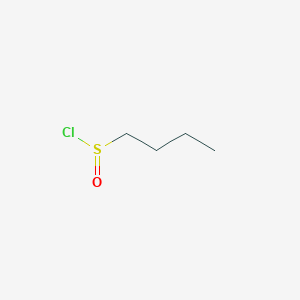

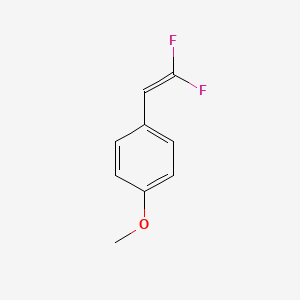

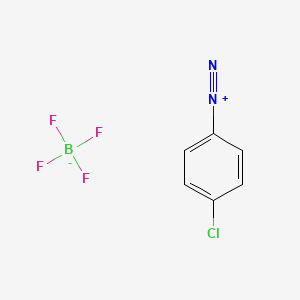

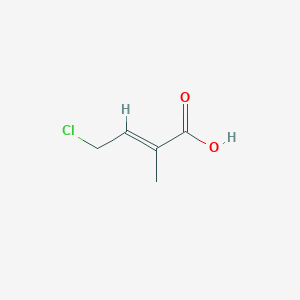

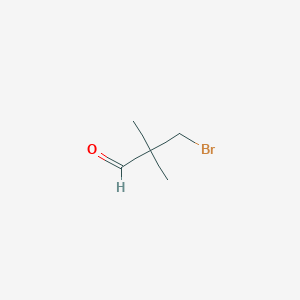

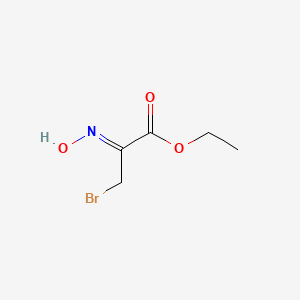

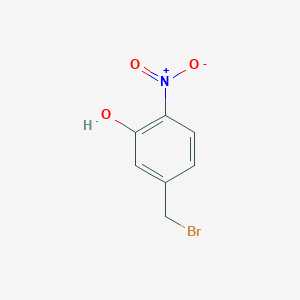

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B6596637.png)

![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)

amine](/img/structure/B6596679.png)

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)